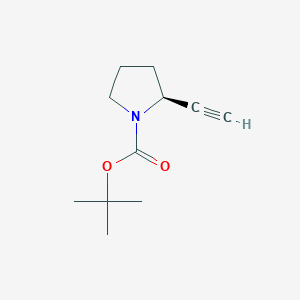

(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

Overview

Description

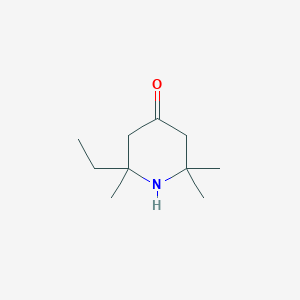

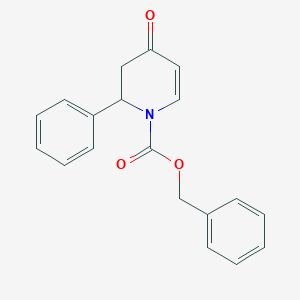

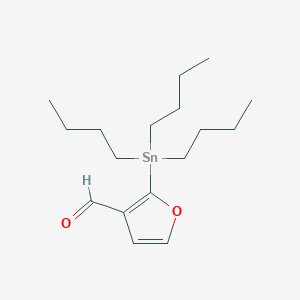

“(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 130495-08-8 . It has a molecular weight of 195.26 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2S)-2-ethynyl-1-pyrrolidinecarboxylate . The InChI code is 1S/C11H17NO2/c1-5-9-7-6-8-12 (9)10 (13)14-11 (2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 .Physical And Chemical Properties Analysis

The compound has a boiling point of 249 C at 760 mmHg . It is stored at a temperature of 4C .Scientific Research Applications

Biodegradation and Environmental Fate

The biodegradation and fate of gasoline ether oxygenates like ETBE, which shares structural similarities with "(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate," have been explored, indicating that microorganisms in soil and groundwater can aerobically degrade such compounds. These processes involve initial hydroxylation and the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), with potential environmental implications due to slow degradation kinetics and the presence of co-contaminants limiting aerobic biodegradation (Thornton et al., 2020).

Synthetic Applications

Synthetic routes for compounds like vandetanib have been analyzed, with the process involving substitutions, deprotections, and cyclizations, highlighting the utility of similar structural motifs in the synthesis of pharmaceuticals and industrial chemicals (Mi, 2015).

Antioxidant and Bioactive Properties

The review of synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, discusses their occurrence in environmental matrices and human exposure, noting some SPAs' hepatic toxicity and endocrine-disrupting effects. This highlights the importance of understanding the environmental and health impacts of chemical additives and their breakdown products (Liu & Mabury, 2020).

Applications in N-Heterocycles Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, are crucial for the stereoselective synthesis of N-heterocycles, suggesting the relevance of structurally similar compounds in synthesizing bioactive molecules and pharmaceuticals. This underscores the utility of tert-butyl and ethynyl groups in medicinal chemistry and drug development (Philip et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305+P351+P338 , which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively.

properties

IUPAC Name |

tert-butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNQAKTJFISL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452560 | |

| Record name | tert-Butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130495-08-8 | |

| Record name | tert-Butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)

![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)